molecular formula C7H11NOS B14262051 2-Ethyloxolan-3-yl thiocyanate CAS No. 139331-11-6

2-Ethyloxolan-3-yl thiocyanate

Cat. No.: B14262051
CAS No.: 139331-11-6
M. Wt: 157.24 g/mol
InChI Key: AQFIFETUURLJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyloxolan-3-yl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-ethyloxolan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyloxolan-3-yl thiocyanate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of halogenated compounds with thiocyanate salts in hydroalcoholic media. This reaction typically occurs at high substrate concentrations and yields the desired thiocyanate derivatives in a matter of minutes .

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxolan-3-yl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethyloxolan-3-yl thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals can then participate in various chemical reactions, including addition to unsaturated bonds and substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: 2-Ethyloxolan-3-yl thiocyanate is unique due to its specific structure, which combines the reactivity of the thiocyanate group with the stability of the oxolane ring. This combination allows for versatile applications in organic synthesis and materials science.

Properties

CAS No.

139331-11-6

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-ethyloxolan-3-yl) thiocyanate

InChI

InChI=1S/C7H11NOS/c1-2-6-7(10-5-8)3-4-9-6/h6-7H,2-4H2,1H3

InChI Key

AQFIFETUURLJFO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCO1)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.